molecular formula C24H29NOSi B1442108 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline CAS No. 931105-21-4

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline

Cat. No.: B1442108
CAS No.: 931105-21-4
M. Wt: 375.6 g/mol
InChI Key: FPQYXLJEIHBMFM-UHFFFAOYSA-N
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Description

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline is an organic compound with the molecular formula C24H29NOSi and a molecular weight of 375.58 g/mol . This compound is characterized by the presence of a tert-butyldiphenylsilyloxy group attached to an ethyl chain, which is further connected to an aniline moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline typically involves the reaction of aniline derivatives with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then coupled with an ethyl halide to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline involves its interaction with molecular targets through its functional groups. The silyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the aniline moiety can engage in electrophilic and nucleophilic reactions. These interactions facilitate the compound’s role in various chemical processes and biological systems .

Comparison with Similar Compounds

2-(2-(Tert-butyldiphenylsilyloxy)ethyl)aniline can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.

Properties

IUPAC Name

2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NOSi/c1-24(2,3)27(21-13-6-4-7-14-21,22-15-8-5-9-16-22)26-19-18-20-12-10-11-17-23(20)25/h4-17H,18-19,25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQYXLJEIHBMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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